molecular formula C17H20ClN5O2S B4783961 N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

Cat. No.: B4783961
M. Wt: 393.9 g/mol
InChI Key: OSMNTDUIWJGPEL-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a piperazine core, which is a privileged scaffold in pharmaceutical development due to its favorable physicochemical properties and ability to contribute to key drug-target interactions . The piperazine ring's two nitrogen atoms can enhance water solubility, thereby improving the bioavailability of drug-like molecules . The structure is elaborated with a pyrimidinyl group and a chlorodimethoxyphenyl carbothioamide moiety. The carbothioamide (C=S) group can act as a key pharmacophore and is a common feature in compounds with diverse biological activities. Research into analogous piperazine-carbothioamide and piperazine-carboxamide structures suggests potential avenues for investigating this compound's properties . Piperazine derivatives are extensively investigated for a broad spectrum of bioactivities, including antitumor, antibacterial, and anti-inflammatory effects . The structural components of this molecule make it a valuable candidate for researchers exploring structure-activity relationships (SAR), particularly in the development of novel kinase inhibitors or receptor modulators. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2S/c1-24-14-11-13(15(25-2)10-12(14)18)21-17(26)23-8-6-22(7-9-23)16-19-4-3-5-20-16/h3-5,10-11H,6-9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMNTDUIWJGPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C3=NC=CC=N3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.

    Introduction of the pyrimidinyl group: This step involves the reaction of the piperazine derivative with a pyrimidine derivative, often using a coupling reagent such as EDCI or DCC.

    Attachment of the carbothioamide group: This is usually done by reacting the intermediate with a thiocarbonyl reagent like thiophosgene or carbon disulfide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions that this compound might undergo.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a corresponding amine.

Scientific Research Applications

Introduction to N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

This compound is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, which combines elements of piperazine, pyrimidine, and thiocarbonyl functionalities, suggests potential applications in various therapeutic areas. This article explores its scientific research applications, focusing on anti-inflammatory properties, neuropharmacological effects, and other therapeutic potentials.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. Research indicates that derivatives of pyrimidine can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, a study demonstrated that certain pyrimidine derivatives exhibited significant inhibition of COX enzymes, suggesting their potential as anti-inflammatory agents .

Neuropharmacological Effects

The compound's structural characteristics imply potential neuropharmacological applications. Piperazine derivatives are known for their activity on neurotransmitter systems. Research has shown that compounds with similar structures can act as serotonin receptor antagonists or agonists, influencing mood and anxiety disorders . The specific interactions of this compound with these receptors warrant further investigation.

Anticancer Potential

There is emerging evidence that compounds containing piperazine and pyrimidine moieties possess anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival . The specific efficacy of this compound against different cancer types remains to be fully elucidated but presents a promising area for future research.

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been documented extensively. Compounds similar to this compound have shown activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Case Study 1: Anti-inflammatory Screening

In a controlled study assessing the anti-inflammatory effects of pyrimidine derivatives, researchers synthesized several compounds based on the structure of this compound. These were evaluated for their ability to inhibit COX enzymes in vitro. Results indicated a dose-dependent inhibition pattern, with some derivatives showing higher efficacy than established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Neuropharmacological Assessment

A pharmacological study investigated the effects of piperazine derivatives on anxiety-like behaviors in animal models. The results showed that administration of compounds similar to this compound resulted in significant reductions in anxiety-related behaviors compared to controls. This supports the hypothesis that such compounds may modulate serotonin pathways .

Mechanism of Action

The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide exerts its effects involves interaction with specific molecular targets. These might include enzymes, receptors, or ion channels. The compound could modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound is compared to analogs with modifications in the piperazine substituents, aromatic rings, or functional groups (Table 1).

Table 1: Structural and Molecular Comparisons

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
N-(4-Chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide 4-chloro-2,5-dimethoxyphenyl; pyrimidin-2-yl Likely C₁₉H₂₁ClN₄O₂S ~428* High lipophilicity due to dimethoxy groups
N-(4-Chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide 4-chlorophenyl; 5-CF₃-pyridin-2-yl C₁₇H₁₆ClF₃N₄S 400.85 Trifluoromethyl enhances metabolic stability
N-(4-Chlorophenyl)-4-methylpiperazine-1-carbothioamide 4-chlorophenyl; methylpiperazine C₁₂H₁₆ClN₃S 269.79 Simplified structure; lower molecular weight
N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide 3,5-dimethylphenyl; 2-hydroxyethylpiperazine C₁₅H₂₂N₃OS 307.42 Hydroxyethyl improves solubility

*Estimated based on structural analogs.

Functional Group Impact
  • Carbothioamide vs. Carboxamide : The thioamide group (C=S) in the target compound may increase lipophilicity and alter hydrogen-bonding capacity compared to carboxamides (C=O), as seen in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide .
  • Aromatic Ring Modifications : The 4-chloro-2,5-dimethoxyphenyl group provides steric bulk and electron-donating methoxy groups, contrasting with the electron-withdrawing trifluoromethyl group in the pyridine analog .
  • Piperazine Substituents : Pyrimidin-2-yl substitution (target compound) versus pyridin-2-yl () or methyl groups () influences π-π stacking and receptor affinity.

Key Research Findings and Gaps

  • Structural Advantages : The dimethoxyphenyl group may improve membrane permeability compared to simpler chlorophenyl analogs .
  • Unanswered Questions : Direct data on the target compound’s solubility, metabolic stability, and toxicity are absent in the evidence. Comparative studies with pyridine/pyrimidine analogs are needed to validate pharmacological superiority.

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H18ClN5O2S\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}_{2}\text{S}

This structure consists of a piperazine ring substituted with a pyrimidine and a chloro-dimethoxyphenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells and viruses. Research indicates that compounds with similar structures often exhibit their effects through:

  • Inhibition of Kinases : Many pyrimidine derivatives inhibit specific kinases, which are crucial for cancer cell proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells through various pathways, including oxidative stress and mitochondrial dysfunction.
  • Antiviral Activity : Similar compounds have shown effectiveness against viral replication by targeting viral enzymes or host cell pathways necessary for viral life cycles.

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-23112.12 ± 0.54Apoptosis
Compound BMCF-79.59 ± 0.7ROS Generation
This compoundTBDTBDTBD

Note: Specific IC50 values for this compound are currently not available in the literature but are expected to be similar to those of related compounds.

Antiviral Activity

The antiviral potential of this compound has also been explored. Compounds with similar structures have demonstrated activity against various viruses by inhibiting replication and disrupting viral assembly.

Case Studies

  • Breast Cancer Cell Lines : A study assessed the efficacy of pyrimidine derivatives against breast cancer cell lines (MDA-MB-231, MCF-7). Compounds showed significant cytotoxicity, with some derivatives inducing apoptosis via ROS generation and inhibition of key survival pathways.
  • Viral Inhibition : Research on related piperazine derivatives indicated that they could effectively inhibit the replication of viruses such as chikungunya virus (CHIKV) by targeting viral entry mechanisms and replication processes.

Q & A

Q. Basic

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., piperazine ring conformation, C–S bond geometry) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm for pyrimidinyl and dimethoxyphenyl groups) .
    • ¹³C NMR : Thiocarbonyl carbon at ~195 ppm .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₂₀ClN₅O₂S: 409.0964) .

How do structural modifications (e.g., halogen substitution, piperazine ring substitution) impact biological activity?

Q. Advanced

  • Halogen Effects : The 4-Cl group on the phenyl ring enhances lipophilicity (logP increase: ~0.5 units), potentially improving membrane permeability .
  • Piperazine Substitution : Pyrimidin-2-yl groups at the 4-position of piperazine increase affinity for CNS targets (e.g., serotonin receptors) due to π-π stacking .
  • Carbothioamide vs. Carboxamide : Thiourea analogs show higher metabolic stability but reduced solubility (e.g., 2.1 mg/mL vs. 4.8 mg/mL in PBS) .

What methodologies are recommended for identifying biological targets of this compound?

Q. Advanced

  • Receptor Binding Assays : Screen against GPCR panels (e.g., 5-HT₂A, D₂) using radioligand displacement (IC₅₀ determination) .
  • Kinase Profiling : Utilize kinase inhibition assays (ATP-competitive) to identify off-target effects .
  • Computational Docking : AutoDock Vina or Schrödinger Suite for predicting binding modes to homology-modeled receptors .

How can solubility challenges be addressed during in vitro assays?

Q. Basic

  • Co-solvent Systems : Use PEG 400/water mixtures (e.g., 30% PEG increases solubility by ~3-fold) .
  • pH Adjustment : Solubilize in mildly acidic buffers (pH 4–5) for protonation of the piperazine nitrogen .
  • Nanoparticle Formulation : Encapsulation with PLGA polymers enhances aqueous dispersion (e.g., 85% encapsulation efficiency) .

What computational strategies validate structure-activity relationships (SAR) for this compound?

Q. Advanced

  • QSAR Modeling : Use molecular descriptors (e.g., polar surface area, H-bond donors) to correlate with logD and IC₅₀ values .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiling (e.g., CYP450 inhibition risk) .

How should contradictions in reported biological activity data be resolved?

Q. Advanced

  • Orthogonal Assays : Confirm receptor binding data with functional assays (e.g., cAMP accumulation for GPCRs) .
  • Batch Reproducibility : Validate purity (>98% by HPLC) and stereochemical consistency (chiral HPLC if applicable) .
  • Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. CHO) to identify model-specific biases .

Does the compound exhibit enantiomeric activity, and how can stereoisomers be separated?

Q. Advanced

  • Chiral Centers : The piperazine ring may adopt chair conformations, but no inherent stereocenters unless substituted asymmetrically .
  • Separation Methods : Use chiral columns (e.g., Chiralpak IA) with hexane/EtOH eluents for resolving enantiomers .

What thermal stability data are available for formulation studies?

Q. Basic

  • TGA Analysis : Decomposition onset at ~220°C, indicating suitability for solid dosage forms .
  • DSC : Melting point ~185–190°C (endothermic peak) .

What in vitro toxicity models are appropriate for preliminary safety profiling?

Q. Advanced

  • hERG Assay : Patch-clamp electrophysiology to assess cardiac liability (IC₅₀ > 10 μM preferred) .
  • Hepatotoxicity : HepG2 cell viability assays (IC₅₀ > 50 μM acceptable) .
  • Genotoxicity : Ames test (TA98 strain) to rule out mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
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N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.